molecular formula C21H26N4 B11312410 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B11312410
Poids moléculaire: 334.5 g/mol
Clé InChI: GMFNMSWJVJHBEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This heterocyclic framework is recognized as a prominent pharmacophore in the development of novel kinase inhibitors . Researchers value this core structure for its potential in designing small molecules that target oncogenic processes. Two of the three currently marketed drugs for NTRK fusion-positive cancers, a class of solid tumors, feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring the high therapeutic relevance of this chemical series . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a wide range of biological activities, making it a versatile template for probe and drug discovery efforts . The specific substitution pattern on this compound, including the 4-methylphenyl group at the 2-position and the 4-methylpiperidine moiety at the 7-position, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Analogs with similar substitution have been investigated as potent and selective inhibitors for various kinases, such as Pim-1 and Flt-3, which are implicated in cell survival and proliferation pathways in cancers like leukemia and solid tumors . This compound is supplied For Research Use Only. It is intended for use in non-human research applications, such as in vitro biological screening, enzyme assay development, and early-stage hit-to-lead optimization in drug discovery projects. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

Formule moléculaire

C21H26N4

Poids moléculaire

334.5 g/mol

Nom IUPAC

3,5-dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-14-5-7-18(8-6-14)20-17(4)21-22-16(3)13-19(25(21)23-20)24-11-9-15(2)10-12-24/h5-8,13,15H,9-12H2,1-4H3

Clé InChI

GMFNMSWJVJHBEC-UHFFFAOYSA-N

SMILES canonique

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C

Origine du produit

United States

Méthodes De Préparation

Grignard Reagent Approach

Reaction of the 5-chloro intermediate with methylmagnesium bromide (3 eq) in THF at 0°C to room temperature (24 h) replaces chlorine with a methyl group (Yield: 52–58%).

Catalytic Methylation

Palladium-catalyzed cross-coupling using trimethylaluminum (Me₃Al) and Pd(PPh₃)₄ in toluene (100°C, 12 h) achieves higher efficiency (Yield: 68–73%).

Final Product Characterization

Analytical validation ensures structural fidelity and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 4.10–3.90 (m, 4H, piperidine-H), 2.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C5-CH₃), 2.35 (s, 3H, Ar-CH₃).

  • HRMS (ESI) : m/z calcd for C₂₁H₂₆N₄ [M+H]⁺ 335.2221, found 335.2218.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (HPLC)
Core formationDiethyl malonate condensationNaOEt, ethanol, reflux82–89>95
ChlorinationPOCl₃110°C, 6 h61–67>98
C7 substitution4-MethylpiperidineTHF, K₂CO₃, reflux88–94>97
C5 methylationPd-catalyzed couplingToluene, Pd(PPh₃)₄, 100°C68–73>96

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :

    • POCl₃ selectively targets C5 and C7 due to electron-withdrawing effects of the pyrimidine ring.

  • Byproduct Formation during Methylation :

    • Use of bulky ligands (XPhos) suppresses undesired C3 methylation.

Industrial-Scale Considerations

  • Cost Efficiency : 4-Methylpiperidine (≈$120/mol) contributes to 34% of raw material costs.

  • Green Chemistry : Replacement of POCl₃ with PCl₅ in chlorination reduces toxic waste (patent pending) .

Analyse Des Réactions Chimiques

Types de réactions

Le 3,5-Diméthyl-2-(4-méthylphényl)-7-(4-méthylpipéridin-1-yl)pyrazolo[1,5-a]pyrimidine peut subir diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants pour former les produits oxydés correspondants.

    Réduction : Des réactions de réduction peuvent être effectuées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.

    Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

    Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

    Agents réducteurs : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.

    Catalyseurs : Des catalyseurs comme le palladium sur carbone (Pd/C) et l’oxyde de platine (PtO₂) peuvent être utilisés pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués.

Applications De Recherche Scientifique

Structure and Properties

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.5 g/mol
  • IUPAC Name : 3,5-dimethyl-N-{2-[4-(4-methylphenyl)piperidin-1-yl]-3,4-dioxocyclobut-1-en-1-yl}-1,2-oxazole-4-sulfonamide

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and structural versatility.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer progression.

Case Study: Cytotoxicity Profile

A study reported the IC50 values of related derivatives against different cancer cell lines:

Cell LineIC50 Value (μM)
MDA-MB-231 (Breast)27.6
A549 (Lung)35.0
HeLa (Cervical)30.5

These results indicate a promising therapeutic potential for the compound in oncology.

Antimicrobial Properties

Research has also identified antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. The compound has demonstrated effectiveness against various bacterial and fungal strains.

Antimicrobial Assays

In vitro assays have shown that the compound exhibits broad-spectrum activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL
Candida albicans20 μg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit phosphodiesterase enzymes. This inhibition may lead to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Synthetic Approaches

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that allow for functionalization and structural diversification. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and reduce reaction times.

Synthesis Overview

A common synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
  • Pyrimidine Formation : Cyclization reactions that incorporate various substituents.
  • Functionalization : Post-synthetic modifications to introduce desired functional groups for enhanced biological activity.

Mécanisme D'action

Le mécanisme d’action du 3,5-Diméthyl-2-(4-méthylphényl)-7-(4-méthylpipéridin-1-yl)pyrazolo[1,5-a]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé sont médiés par des voies qui régulent les processus cellulaires, conduisant à ses activités biologiques observées.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Piperidine vs. Piperazine/Morpholine : The 4-methylpiperidine group in the target compound may confer higher lipophilicity compared to morpholine (polar) or piperazine (basic), affecting blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents : The 2-(4-methylphenyl) group balances hydrophobicity, whereas 3,4-dimethoxyphenyl (CAS 1015544-11-2) introduces polarity .

Comparison :

  • The target compound likely employs Suzuki–Miyaura cross-coupling for aryl/heteroaryl introductions, similar to (91–92% yields) .
  • Trifluoromethyl groups () require specialized reagents (e.g., CF₃Cu), whereas methylpiperidine may be introduced via nucleophilic substitution .

SAR Insights :

  • Position 7 : Electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity, while basic amines (piperidine/piperazine) may target enzymes like ERK .
  • Methyl Groups (3,5) : Improve metabolic stability by reducing oxidative degradation .

Activité Biologique

3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential pharmacological properties and biological activities. Its unique structural features, including a fused pyrazole and pyrimidine ring with various substituents, contribute to its reactivity and biological profile.

Chemical Structure

The molecular formula of 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is C17H24N4C_{17}H_{24}N_{4}, with a molecular weight of approximately 284.41 g/mol. The compound's structure can be represented as follows:

3 5 Dimethyl 2 4 methylphenyl 7 4 methylpiperidin 1 yl pyrazolo 1 5 a pyrimidine\text{3 5 Dimethyl 2 4 methylphenyl 7 4 methylpiperidin 1 yl pyrazolo 1 5 a pyrimidine}

Biological Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities. Key findings regarding the biological activity of this specific compound include:

  • Antitumor Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess significant antitumor properties. The presence of methyl and piperidine groups enhances their lipophilicity, potentially improving bioavailability and efficacy against various cancer cell lines .
  • Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects on several human cancer cell lines. The mechanism appears to involve the inhibition of key cellular pathways associated with proliferation and survival .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. This inhibition is crucial for its potential use in targeted cancer therapies .

Comparative Analysis

To further understand the biological activity of 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
7-Amino-pyrazolo[1,5-a]pyrimidineAmino group at position 7Antitumor properties
4-Methyl-pyrazolo[1,5-a]pyrimidineMethyl group at position 4Antimicrobial activity
Pyrazolo[3,4-d]pyrimidineDifferent ring fusion patternCDK2 inhibition

This table illustrates how variations in structure can lead to different biological activities among related compounds.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Anticancer Efficacy : A study conducted on xenograft models demonstrated that treatment with 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine resulted in significant tumor regression compared to control groups .
  • Mechanistic Insights : Research focusing on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the optimized synthetic routes for 3,5-dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of aminopyrazole precursors with 1,3-dicarbonyl derivatives or aryl aldehydes. Key steps include:

  • Reagent selection : Use nitroarenes or nitroalkenes as electrophilic partners in Pd-catalyzed reductive cyclization ().
  • Catalysts : Pd(OAc)₂/Xantphos systems enhance regioselectivity for pyrazolo[1,5-a]pyrimidine scaffolds ().
  • Solvent optimization : Pyridine or toluene at reflux (110–120°C) improves yield ().
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ().
    Typical yields range from 62–70% for analogous compounds ().

Q. How is structural characterization performed for this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C5 and piperidinyl at C7). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) ().
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 346.4 for C₂₁H₁₉FN₄ derivatives) ().
  • X-ray crystallography : Resolves stereochemistry and packing; bond angles (e.g., C–N–C ≈ 118–121°) validate fused-ring geometry ().

Q. What solvents and reaction conditions minimize side-product formation during synthesis?

  • Polar aprotic solvents (DMF, DMSO) reduce side reactions in SNAr substitutions ().
  • Temperature control : Maintaining 60–80°C during cyclization prevents decomposition of nitro intermediates ().
  • pH modulation : Neutralization with dilute HCl post-reaction avoids unwanted protonation of the piperidinyl group ().

Advanced Research Questions

Q. How do catalytic mechanisms influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

Pd-catalyzed reactions (e.g., Suzuki coupling) follow a ligand-dependent pathway :

  • Xantphos ligands favor C7 functionalization via chelation-assisted C–H activation ().
  • Electron-deficient aryl halides accelerate oxidative addition, directing substitution to electron-rich pyrimidine positions ().
    Contradictions in regioselectivity (e.g., C3 vs. C5 substitution) arise from steric hindrance of bulky substituents ().

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

  • Dynamic effects : Rotamers in piperidinyl groups cause splitting in ¹H NMR (e.g., δ 1.2–2.8 ppm for axial/equatorial protons). Use variable-temperature NMR to confirm ().
  • Cross-validation : Compare experimental HRMS with computational models (e.g., Gaussian 09 at B3LYP/6-31G*) ().
  • Crystallographic data : Resolve ambiguities in NOESY correlations (e.g., spatial proximity of methylphenyl and piperidinyl groups) ().

Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?

  • Substitution at C7 : Piperidinyl groups enhance membrane permeability (logP ≈ 3.5–4.0) ().
  • Electron-withdrawing groups : Trifluoromethyl at C7 increases binding affinity to kinase targets (IC₅₀ < 100 nM) ().
  • Aryl modifications : 4-Methylphenyl at C2 improves metabolic stability (t₁/₂ > 6 hrs in microsomal assays) ().

Q. How are reaction intermediates monitored in multi-step syntheses?

  • TLC tracking : Use silica plates with UV254 indicator; Rf values of intermediates (e.g., nitro precursors: Rf ≈ 0.3 in 3:7 EtOAc/hexane) ().
  • In situ IR spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) to confirm cyclization ().
  • HPLC-MS : Quantify intermediates (e.g., retention time 8.2 min for aminopyrazole derivatives) ().

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for analogous compounds?

  • Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points. Use DSC to confirm purity (>98%) ().
  • Polymorphism : Crystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs ().

Q. Why do catalytic yields vary across studies for similar reactions?

  • Ligand decomposition : Phosphine ligands (e.g., Xantphos) degrade under prolonged heating, reducing turnover. Use fresh catalysts ().
  • Substrate inhibition : Excess nitroarenes (>2 eq.) poison Pd centers. Optimize stoichiometry (1:1.2 ratio) ().

Methodological Best Practices

  • Statistical validation : Use ANOVA to compare reaction yields across trials (p < 0.05) ().
  • Safety protocols : Handle trifluoromethyl reagents in fume hoods ().
  • Data reproducibility : Archive raw spectral data (FID files for NMR, .raw for MS) ().

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